Cas no 119068-46-1 (Isoquinolinium,2-[[(6R,7R)-7-[[(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-6,7-dihydroxy-,inner salt (9CI))
![Isoquinolinium,2-[[(6R,7R)-7-[[(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-6,7-dihydroxy-,inner salt (9CI) structure](https://ja.kuujia.com/scimg/cas/119068-46-1x500.png)
119068-46-1 structure
商品名:Isoquinolinium,2-[[(6R,7R)-7-[[(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-6,7-dihydroxy-,inner salt (9CI)
Isoquinolinium,2-[[(6R,7R)-7-[[(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-6,7-dihydroxy-,inner salt (9CI) 化学的及び物理的性質
名前と識別子
-
- Isoquinolinium,2-[[(6R,7R)-7-[[(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-6,7-dihydroxy-,inner salt (9CI)
- (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(6,7-dihydroxyisoquinolin-2-ium-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Isoquinolinium,2-[[(6R,7R)-7-[[(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-a
- AKOS040750888
- Isoquinolinium, 2-((7-(((2-amino-4-thiazolyl)((1-carboxy-1-methylethoxy)imino)acetyl)amino)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)-6,7-dihydroxy-, hydroxide, inner salt, (6R-trans)-
- 119068-46-1
- BO-1341
- BO 1341
-
- インチ: InChI=1S/C26H24N6O9S2/c1-26(2,24(39)40)41-30-17(14-10-43-25(27)28-14)20(35)29-18-21(36)32-19(23(37)38)13(9-42-22(18)32)8-31-4-3-11-5-15(33)16(34)6-12(11)7-31/h3-7,10,18,22H,8-9H2,1-2H3,(H6,27,28,29,34,35,37,38,39,40)/b30-17+/t18-,22-/m1/s1
- InChIKey: XMOLQYFYIRKUAY-PLEZTBHSSA-N
- ほほえんだ: NC1=NC(/C(=N\OC(C(O)=O)(C)C)/C(N[C@@H]2C(=O)N3[C@@H]2SCC(C[N+]2C=CC4=C(C=C(O)C(O)=C4)C=2)=C3C([O-])=O)=O)=CS1
計算された属性
- せいみつぶんしりょう: 628.10461871g/mol
- どういたいしつりょう: 628.10461871g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 14
- 重原子数: 43
- 回転可能化学結合数: 8
- 複雑さ: 1230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 285Ų
- 疎水性パラメータ計算基準値(XlogP): 1
Isoquinolinium,2-[[(6R,7R)-7-[[(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-6,7-dihydroxy-,inner salt (9CI) 関連文献
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
119068-46-1 (Isoquinolinium,2-[[(6R,7R)-7-[[(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-6,7-dihydroxy-,inner salt (9CI)) 関連製品
- 102772-66-7(Ceftazidime t-Butyl Ester)
- 78439-06-2(Ceftazidime pentahydrate)
- 72558-82-8(Ceftazidime)
- 1468421-44-4(4-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methylbutan-2-ol)
- 2248285-78-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(2-methylfuran-3-yl)formamido]acetate)
- 117421-34-8(pentan-2-yl 3-methylbutanoate)
- 247128-12-7(4-(1-Carboxyethyl)-1(2H)-phtalazinone)
- 92062-86-7(Butyl 5-amino-1H-imidazole-4-carboxylate)
- 2229413-05-0(1-1-(propan-2-yl)-1H-pyrazol-4-ylcyclopropane-1-carbonitrile)
- 1038286-33-7(N-[2-(cyclohex-1-en-1-yl)ethyl]thiolan-3-amine)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

河南东延药业有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
